

Spectroscopic Profile of Bicyclo[1.1.1]pentan-1-amine: A Technical Guide

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Compound of Interest

Compound Name: *Bicyclo[1.1.1]pentan-1-amine*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for **Bicyclo[1.1.1]pentan-1-amine**, a key building block in medicinal chemistry due to its unique properties as a bioisostere. The following sections present nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition. This information is crucial for the unambiguous identification and characterization of this compound in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. The highly symmetrical and strained bicyclic core of **Bicyclo[1.1.1]pentan-1-amine** gives rise to a simple yet characteristic NMR spectrum. The data presented below is for the hydrochloride salt of the amine, which is the common commercially available form.

¹H NMR Data

The proton NMR spectrum is characterized by two main signals corresponding to the bridgehead proton and the methylene protons of the bicyclopentane cage.

Chemical Shift (δ) ppm	Solvent	Multiplicity	Assignment
2.60	D ₂ O	s	1H, CH
2.04	D ₂ O	s	6H, CH ₂
9.36	DMSO-d ₆	br. s.	3H, NH ₃ ⁺
2.43	DMSO-d ₆	s	1H, CH
1.81	DMSO-d ₆	s	6H, CH ₂

¹³C NMR Data

The carbon NMR spectrum is also simple, reflecting the high symmetry of the molecule, with distinct signals for the bridgehead carbons and the methylene carbons.

Chemical Shift (δ) ppm	Solvent	Assignment
53.62	D ₂ O	3C, CH ₂
47.64	D ₂ O	1C, C-NH ₂
25.94	D ₂ O	1C, CH
53.7 (estimated)	DMSO-d ₆	3C, CH ₂
47.5 (estimated)	DMSO-d ₆	1C, C-NH ₂
25.5 (estimated)	DMSO-d ₆	1C, CH

Infrared (IR) Spectroscopy

Specific experimental IR data for **Bicyclo[1.1.1]pentan-1-amine** hydrochloride is not readily available in the reviewed literature. However, based on the functional groups present in the molecule (a primary amine salt and a saturated bicyclic alkane structure), the following characteristic absorption bands are expected:

Wavenumber Range (cm ⁻¹)	Vibration Type	Functional Group
3000-2800	N-H stretch	R-NH ₃ ⁺
2950-2850	C-H stretch	Alkane (C-H)
1600-1500	N-H bend	R-NH ₃ ⁺
1470-1430	C-H bend	CH ₂

Mass Spectrometry (MS)

Detailed mass spectrometry fragmentation data for **Bicyclo[1.1.1]pentan-1-amine** is not extensively documented in the public domain. High-resolution mass spectra (HRMS) for related bicyclo[1.1.1]pentane derivatives are typically acquired using electrospray ionization time-of-flight (ESI-TOF) mass spectrometers[1][2]. For **Bicyclo[1.1.1]pentan-1-amine** (C₅H₉N, Molecular Weight: 83.13 g/mol), the protonated molecule [M+H]⁺ would be expected at m/z 84.08.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data, based on methods reported for similar bicyclo[1.1.1]pentane derivatives.

NMR Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 400, 500, or 600 MHz spectrometer[1]. Samples are prepared by dissolving the compound in a deuterated solvent such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) and are referenced to the residual solvent peak.

IR Spectroscopy

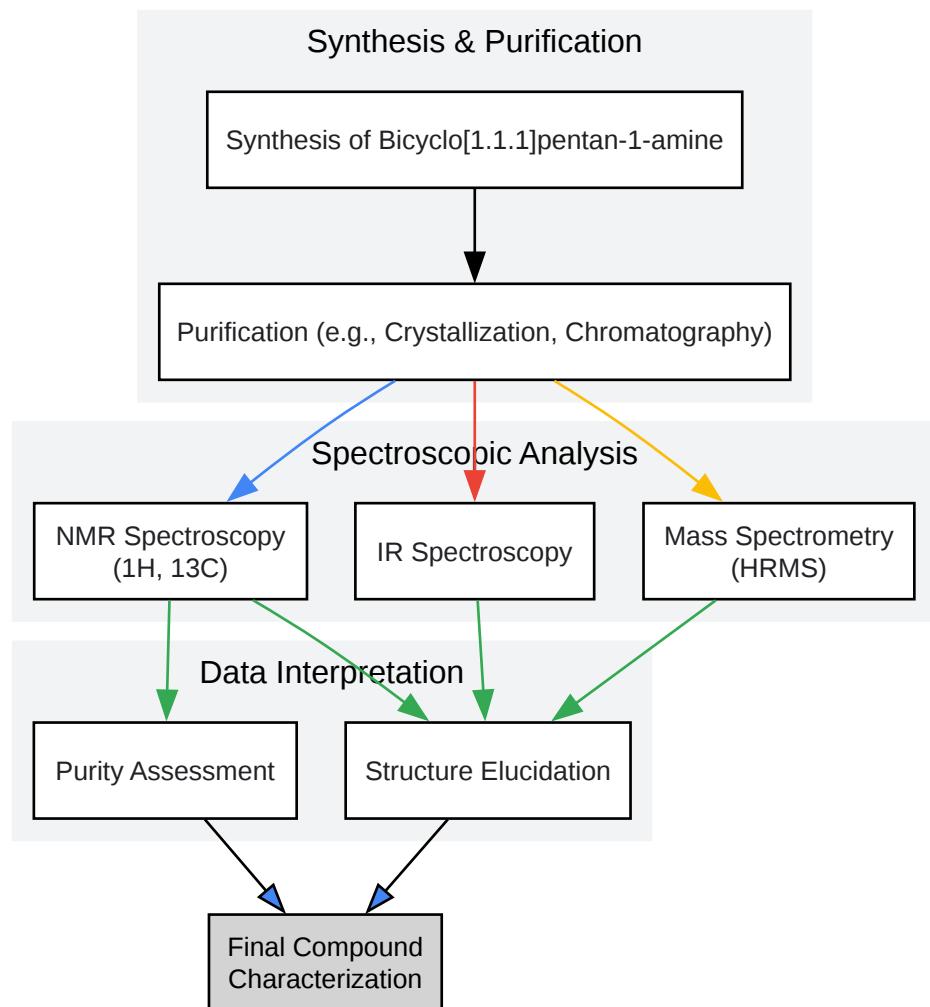
Infrared spectra are generally recorded on a Fourier-transform infrared (FT-IR) spectrometer. For solid samples, a common method is the use of an attenuated total reflectance (ATR) accessory, where the sample is placed directly on a crystal (e.g., diamond or zinc selenide) for analysis.

Mass Spectrometry

High-resolution mass spectra are obtained using an ESI-TOF mass spectrometer. The sample is typically dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the ion source via direct infusion or after separation by liquid chromatography.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthetic compound like **Bicyclo[1.1.1]pentan-1-amine**.



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Caption: Workflow for the synthesis and spectroscopic characterization of **Bicyclo[1.1.1]pentan-1-amine**.

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